molecular formula C14H15N3O B5374682 1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea

1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B5374682
M. Wt: 241.29 g/mol
InChI Key: ANCFAVRFWOECPR-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 3-methylphenyl and a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 3-methylphenyl isocyanate with 4-methylpyridin-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via the formation of a urea linkage between the isocyanate and the amine groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-Methylphenyl)-3-(4-chloropyridin-2-yl)urea
  • 1-(3-Methylphenyl)-3-(4-methoxypyridin-2-yl)urea
  • 1-(3-Methylphenyl)-3-(4-aminopyridin-2-yl)urea

Uniqueness: 1-(3-Methylphenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the presence of both a methylphenyl and a methylpyridinyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to different interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-4-3-5-12(8-10)16-14(18)17-13-9-11(2)6-7-15-13/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCFAVRFWOECPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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